molecular formula C22H24N2O3 B11323955 4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide

4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide

Cat. No.: B11323955
M. Wt: 364.4 g/mol
InChI Key: VEBKFIVGDDTJTE-UHFFFAOYSA-N
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Description

4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a butoxy group attached to the benzamide moiety and an ethoxyquinoline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the condensation of 4-butoxybenzoic acid with 8-ethoxyquinoline-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

  • 3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide
  • 4-methoxy-N-(quinolin-8-yl)benzamide
  • N-(quinolin-8-yl)benzamide

Comparison: 4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to the presence of both butoxy and ethoxy groups, which enhance its lipophilicity and ability to interact with biological membranes. Compared to similar compounds, it exhibits higher potency in inhibiting certain enzymes and better antimicrobial activity .

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C22H24N2O3/c1-3-5-15-27-17-10-8-16(9-11-17)22(25)24-19-12-13-20(26-4-2)21-18(19)7-6-14-23-21/h6-14H,3-5,15H2,1-2H3,(H,24,25)

InChI Key

VEBKFIVGDDTJTE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC

Origin of Product

United States

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